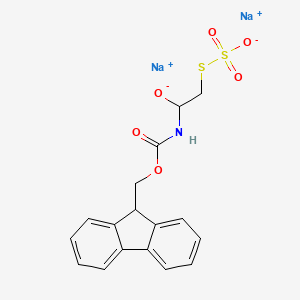

Fmoc-Cys(SO3H)-OH.disodium salt

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of peptide synthesis, the step-by-step assembly of amino acids requires the temporary blocking of reactive functional groups to prevent unwanted side reactions. altabioscience.com This is achieved through the use of protecting groups. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). altabioscience.comactivotec.com Its key advantage lies in its base-lability, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638), without affecting the acid-labile protecting groups often used for amino acid side chains. activotec.com This orthogonality allows for the selective deprotection and coupling of amino acids in a controlled manner, which is fundamental to the synthesis of peptides with defined sequences. altabioscience.com

The use of Fmoc-protected amino acids like Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt is central to the Fmoc/tBu (tert-butyl) strategy of SPPS. acs.org This approach offers milder reaction conditions compared to the older Boc (tert-butyloxycarbonyl) chemistry, which relies on strong acids for deprotection. altabioscience.comactivotec.com The milder conditions of Fmoc chemistry are particularly beneficial for the synthesis of sensitive or modified peptides. activotec.com

Significance of Sulfonated Cysteine Derivatives in Biomolecular Systems

Cysteine is a unique amino acid due to its sulfur-containing thiol group (-SH), which is highly reactive and susceptible to oxidation. nih.gov This reactivity is central to many biological processes, where the oxidation state of cysteine residues can act as a molecular switch, regulating protein function and signaling pathways. nih.govfrontiersin.org The thiol group can undergo various oxidative modifications, leading to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately, sulfonic acid (-SO₃H). acs.orgportlandpress.com

While the initial oxidation steps to sulfenic and sulfinic acids can be reversible and play a regulatory role, the formation of sulfonic acid is generally considered an irreversible modification associated with oxidative stress. acs.orgportlandpress.com However, the intentional incorporation of a stable sulfonic acid group, as in Fmoc-Cys(SO₃H)-OH·disodium salt, provides a way to study the effects of this permanent modification on peptide and protein structure and function.

Sulfonated cysteine residues can dramatically alter the chemical properties of a peptide, transforming a relatively hydrophobic cysteine into a highly polar and negatively charged residue. frontiersin.org This change can influence protein folding, stability, and interactions with other molecules. The presence of a sulfonic acid group can also mimic certain post-translational modifications, allowing researchers to investigate their biological consequences.

Overview of Research Trajectories for Fmoc-Cys(SO₃H)-OH·disodium salt

Research involving Fmoc-Cys(SO₃H)-OH·disodium salt primarily revolves around its application in peptide synthesis to create peptides with specific modifications. chemicalbook.combachem.com The S-sulfonate group is stable to trifluoroacetic acid (TFA), a reagent commonly used to cleave peptides from the solid support in SPPS. bachem.com This stability allows for the incorporation of the S-sulfonate group at a specific position in the peptide sequence. The group can later be cleaved using phosphines or mercaptans if desired. bachem.com

The use of this compound allows for the synthesis of peptides containing S-sulfo-cysteine, which can serve as a stable mimic of S-phosphocysteine or other charged post-translational modifications. This enables detailed structural and functional studies that would be difficult with the less stable native modifications. Furthermore, the introduction of a highly polar, permanently charged group can be used to modulate the solubility and aggregation properties of synthetic peptides, which is a significant consideration in peptide drug development and materials science. rsc.org

Table 1: Chemical Properties of Fmoc-Cys(SO₃H)-OH·disodium salt

| Property | Value | Reference |

|---|---|---|

| CAS Number | 163558-30-3 | chemicalbook.comguidechem.com |

| Molecular Formula | C₁₇H₁₅NNa₂O₆S₂ | guidechem.com |

| Molecular Weight | 467.43 g/mol | bachem.compeptide.com |

| Appearance | White powder | guidechem.com |

| Storage Temperature | -15°C | guidechem.com |

Table 2: Key Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Purpose | Cleavage Condition | Reference |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Temporary protection of the α-amino group | Base (e.g., Piperidine) | activotec.com |

| Trityl | Trt | "Permanent" protection of the cysteine thiol side chain | Acid (e.g., TFA) | |

| tert-Butyl | tBu | Protection of various amino acid side chains | Acid (e.g., TFA) | acs.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H15NNa2O6S2 |

|---|---|

Molecular Weight |

439.4 g/mol |

IUPAC Name |

disodium;9-[(1-oxido-2-sulfonatosulfanylethyl)carbamoyloxymethyl]-9H-fluorene |

InChI |

InChI=1S/C17H16NO6S2.2Na/c19-16(10-25-26(21,22)23)18-17(20)24-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,18,20)(H,21,22,23);;/q-1;2*+1/p-1 |

InChI Key |

ICWRLEZHOIEPEC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Fmoc Cys So₃h Oh·disodium Salt

Established Synthetic Routes to Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt

The synthesis of Fmoc-Cys(SO₃H)-OH·disodium salt hinges on two critical chemical transformations: the protection of the highly reactive cysteine thiol group and the subsequent introduction of the S-sulfonate functionality.

Protection Strategies for Cysteine Thiol Group

The inherent nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitate the use of protecting groups during peptide synthesis to prevent undesirable side reactions. rsc.org A variety of protecting groups have been developed over the years, each with its own set of conditions for introduction and removal, allowing for strategic and selective deprotection. rsc.orgucl.ac.uk

Commonly employed thiol protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) include:

Trityl (Trt): This acid-labile group is widely used due to its convenient removal during the final trifluoroacetic acid (TFA) cleavage step. nih.govsigmaaldrich.com However, its lability can sometimes be a drawback, as it may be partially cleaved during prolonged synthesis or under certain coupling conditions. sigmaaldrich.com

tert-Butyl (t-Bu): This group offers greater stability compared to Trt and is also removed by strong acid treatment. nih.gov

Acetamidomethyl (Acm): The Acm group is stable to the standard conditions of Fmoc SPPS and requires a separate deprotection step, often involving mercury(II) acetate (B1210297) or iodine, making it suitable for orthogonal strategies. nih.govbachem.com

4-methoxytrityl (Mmt): This protecting group is significantly more acid-labile than Trt and can be selectively removed in the presence of tert-butyl-based protecting groups using dilute TFA. nih.gov

The selection of the appropriate thiol protecting group is a critical first step that paves the way for the successful synthesis of the target cysteine derivative.

Introduction of the S-Sulfonate Moiety

Following the protection of the N-terminus with the base-labile Fmoc group, the key S-sulfonate moiety is introduced onto the cysteine thiol. This transformation is typically achieved by the oxidative sulfitolysis of the protected cysteine. This reaction involves the treatment of the cysteine derivative with a sulfite (B76179) source, such as sodium sulfite, in the presence of an oxidizing agent. The resulting S-sulfonate group is stable to the acidic conditions commonly used in the final cleavage step of Fmoc-SPPS, such as treatment with trifluoroacetic acid (TFA). bachem.com However, it can be readily cleaved under specific conditions, such as treatment with phosphines or mercaptans, providing a valuable tool for selective disulfide bond formation. bachem.com

Solid-Phase Synthesis Applications of Fmoc-Cys(SO₃H)-OH·disodium salt as a Building Block

Fmoc-Cys(SO₃H)-OH·disodium salt is particularly well-suited for solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. lookchem.comucl.ac.uk

Integration into Fmoc-Strategy Peptide Synthesis

The Fmoc/tBu strategy is the most widely adopted method for SPPS. rsc.org This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids and acid-labile protecting groups, such as tert-butyl (tBu), for the side chains. iris-biotech.de Fmoc-Cys(SO₃H)-OH·disodium salt seamlessly integrates into this strategy. lookchem.comechemi.com The Fmoc group is removed at each cycle of the synthesis using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to allow for the coupling of the next amino acid in the sequence. uci.edu The S-sulfonate group, along with other acid-labile side-chain protecting groups, remains intact throughout the synthesis and is typically removed during the final cleavage of the peptide from the resin with a strong acid like TFA. bachem.com

Compatibility with Orthogonal Protecting Group Strategies

A key advantage of Fmoc-Cys(SO₃H)-OH·disodium salt lies in its compatibility with orthogonal protecting group strategies, which are essential for the synthesis of peptides containing multiple disulfide bonds. rsc.orgucl.ac.uk The S-sulfonate group can be selectively cleaved in the presence of other cysteine protecting groups, allowing for the controlled and regioselective formation of disulfide bridges. bachem.com

For instance, a peptide could be synthesized with one cysteine residue protected as the S-sulfonate and another with a different orthogonal protecting group, such as Acm. Following the completion of the peptide chain assembly, the S-sulfonate can be selectively removed and the first disulfide bond formed. Subsequently, the Acm group can be removed under different conditions to allow for the formation of a second, distinct disulfide bond. This level of control is crucial for producing biologically active peptides and proteins where the specific disulfide connectivity is critical for their structure and function.

| Protecting Group | Deprotection Conditions | Orthogonality |

| S-Sulfonate (SO₃H) | Phosphines, Mercaptans bachem.com | Orthogonal to acid-labile and some other thiol protecting groups. |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) nih.govsigmaaldrich.com | Not fully orthogonal to other acid-labile groups. |

| tert-Butyl (t-Bu) | Strong Acid (e.g., TFA) nih.gov | Not orthogonal to other acid-labile groups. |

| Acetamidomethyl (Acm) | Mercury(II) Acetate, Iodine nih.govbachem.com | Orthogonal to acid-labile and S-sulfonate groups. |

| 4-methoxytrityl (Mmt) | Dilute TFA nih.gov | Orthogonal to tert-butyl based groups. |

Solution-Phase Synthetic Incorporations of Fmoc-Cys(SO₃H)-OH·disodium salt

While solid-phase synthesis is the dominant method for peptide production, solution-phase synthesis still holds relevance, particularly for the large-scale synthesis of shorter peptides or for specific synthetic challenges. Fmoc-Cys(SO₃H)-OH·disodium salt can also be effectively utilized in solution-phase peptide synthesis.

In this approach, the coupling of amino acids and the removal of protecting groups are carried out in solution. Purification after each step is typically achieved by extraction or crystallization. The principles of protecting group strategy, including the use of the Fmoc group and the S-sulfonate for thiol protection, remain the same as in SPPS. The stability of the S-sulfonate group to a range of reaction conditions makes it a reliable protecting group for the complexities of multi-step solution-phase synthesis.

Reactivity and Transformation Pathways of Fmoc Cys So₃h Oh·disodium Salt

S-Sulfonate Group Reactivity in Peptide Chemistry

The S-sulfonate moiety is a key feature of this amino acid derivative, acting as a protecting group for the cysteine thiol. Its reactivity, or lack thereof under specific conditions, dictates its application in the stepwise assembly of peptides.

The S-sulfonate group is readily cleaved by reduction using either phosphines or mercaptans (thiols). libretexts.org This cleavage restores the free cysteine thiol, which can then be used for subsequent reactions, such as disulfide bond formation.

The mechanism of cleavage by a phosphine (B1218219), such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), involves a nucleophilic attack by the phosphorus atom on the sulfur atom of the S-sulfonate group. This results in the formation of a phosphine oxide and the release of the free thiolate, which is subsequently protonated to yield the cysteine residue.

Cleavage by mercaptans proceeds via a thiol-disulfide exchange-like mechanism. A deprotonated thiol (thiolate) acts as the nucleophile, attacking the sulfur of the S-sulfonate. This forms a new disulfide bond between the scavenger mercaptan and the cysteine residue, releasing the sulfite (B76179) ion. A subsequent reduction step with an excess of the mercaptan is typically required to cleave this newly formed disulfide and yield the free cysteine thiol.

A significant advantage of the S-sulfonate protecting group is its stability under the strongly acidic conditions used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups. libretexts.org It is resistant to neat trifluoroacetic acid (TFA), a reagent commonly used in Fmoc-based SPPS. This stability contrasts with many other cysteine protecting groups, such as Trityl (Trt), which are labile to TFA. sigmaaldrich.com This orthogonality allows for the synthesis of a fully deprotected peptide that retains the S-sulfonate group, or for the selective deprotection of other residues while the cysteine remains protected.

Role of Sulfonate in Modulating Peptide Solubility and Conformation

The presence of the highly polar and anionic sulfonate group (Cys-SO₃⁻) significantly influences the physicochemical properties of peptides in which it is incorporated.

The sulfonic acid group has a very low pKa (around -2), meaning it exists almost exclusively as the anionic sulfonate at physiological pH. nih.gov This charge dramatically increases the hydrophilicity of the peptide, which can be a major advantage. Poor solubility of growing peptide chains is a common problem in SPPS, leading to aggregation and incomplete reactions. The incorporation of a Cys(SO₃H) residue can help to disrupt intermolecular hydrogen bonding and maintain the peptide chain's solvation, thereby improving synthesis efficiency. solubilityofthings.com

Furthermore, cysteine sulfonic acid has been shown to impact peptide secondary structure. Studies on model peptides have revealed that Cys-SO₃⁻ promotes α-helical conformations, particularly when located near the N-terminus of a helix, due to favorable interactions with the helix dipole. nih.gov The sulfonate group can also form stable side chain-main chain hydrogen bonds with nearby amide protons, further influencing the local conformation. nih.gov

Side Reactions and Mitigation Strategies in Peptide Assembly Involving Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt

While offering advantages, the use of Fmoc-Cys(SO₃H)-OH can also present challenges and potential side reactions during peptide synthesis.

One primary concern is the potential for racemization . Cysteine and its derivatives are known to be susceptible to epimerization at the α-carbon during the base-mediated activation step required for coupling. sigmaaldrich.com The strong electron-withdrawing nature of the sulfonate group could potentially increase the acidity of the α-proton, although specific data on the racemization tendency of Fmoc-Cys(SO₃H)-OH compared to other Cys derivatives is not widely reported. To mitigate this, the use of coupling conditions that minimize racemization, such as activation with carbodiimides in the presence of an additive like OxymaPure, is recommended over base-mediated methods using phosphonium (B103445) or aminium reagents. sigmaaldrich.com

The high polarity of the building block can also lead to inefficient coupling reactions . The disodium salt form may have poor solubility in standard organic solvents used for SPPS, like N,N-dimethylformamide (DMF). This can be addressed by using solvent mixtures or additives that enhance solubility. Furthermore, the resulting highly polar peptide-resin may require stronger or longer coupling conditions for the subsequent amino acid addition.

While the S-sulfonate group itself is stable, other standard SPPS side reactions that are sequence-dependent, such as aspartimide formation , can still occur. iris-biotech.de The presence of a highly charged Cys(SO₃H) residue could potentially influence the local microenvironment of the peptide chain, though its direct impact on such side reactions is not well-documented. Standard mitigation strategies, such as using protective groups on aspartic acid designed to reduce aspartimide formation, should be employed.

Finally, while not a side reaction of the synthesis itself, the highly charged nature of the final peptide containing Cys(SO₃H) can make purification by reverse-phase HPLC challenging. The peptide may elute very early with the solvent front or exhibit poor peak shape. Modifying the mobile phase, for example by using ion-pairing reagents or adjusting the pH, may be necessary to achieve successful purification.

Advanced Spectroscopic and Analytical Characterization Techniques for Fmoc Cys So₃h Oh·disodium Salt and Its Derivatives

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt. Different ionization techniques offer unique advantages in the analysis of such polar and thermally labile compounds.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Accurate Mass Measurement

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for non-volatile and thermally unstable molecules like protected amino acids. creative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, allowing for the determination of the molecular weight. creative-proteomics.com For salt-containing samples like Fmoc-Cys(SO₃H)-OH·disodium salt, the formation of charged ions by the cleavage of a cation or anion is also observed, which can be crucial for structural analysis. creative-proteomics.com

The fragmentation patterns observed in FAB-MS provide valuable structural information. For instance, studies on N-carbobenzyloxy protected amino acids have established clear fragmentation patterns for the protecting group, aiding in the detailed structural elucidation of the main fragment ions. capes.gov.br Similarly, in the analysis of phosphorylated amino acids, a related class of modified amino acids, FAB-MS has been shown to produce abundant molecular ions and characteristic fragmentation, such as the cleavage of the phosphate (B84403) ester bond. nih.gov This suggests that FAB-MS of Fmoc-Cys(SO₃H)-OH·disodium salt would likely show characteristic fragmentation of the Fmoc group and the sulfonic acid moiety, providing confident structural confirmation.

Table 1: Key Parameters in FAB-MS Analysis of Protected Amino Acids

| Parameter | Description | Typical Values/Matrices |

| Ionization Mode | Can be run in positive or negative ion mode. | Positive ([M+H]⁺) and Negative ([M-H]⁻) modes are common for amino acids. creative-proteomics.com |

| Primary Beam | High-energy neutral atoms used to bombard the sample. | Argon (Ar) or Xenon (Xe). wikipedia.org |

| Matrix | A non-volatile liquid that dissolves the analyte and absorbs energy. | Glycerol, thioglycerol, 3-nitrobenzyl alcohol (3-NBA). wikipedia.org |

| Observed Ions | Molecular ions and characteristic fragment ions. | Protonated molecules ([M+H]⁺), deprotonated molecules ([M-H]⁻), and adducts (e.g., [M+Na]⁺). creative-proteomics.comnih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing polar and high molecular weight compounds, including biomolecules and their derivatives. youtube.com ESI generates ions directly from a solution by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. youtube.com

For sulfonated compounds like Fmoc-Cys(SO₃H)-OH·disodium salt, ESI-MS is a powerful tool. Studies on the analysis of sulfonated dyes and intermediates have demonstrated the utility of ESI-MS in their characterization. acs.org In the positive ion mode, sulfonated compounds can form protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov However, the presence of multiple adducts can sometimes complicate the spectra and reduce sensitivity for the primary molecular ion. nih.gov The negative ion mode is often advantageous for sulfonic acids, producing a strong deprotonated molecule [M-H]⁻. The inherent negative charge of the sulfonic acid group makes it particularly amenable to negative ion ESI.

When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through collision-induced dissociation (CID) of selected precursor ions. nih.gov This fragmentation data is crucial for confirming the identity of the compound and for characterizing any impurities or degradation products.

Chromatographic Separation Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of Fmoc-Cys(SO₃H)-OH·disodium salt and for monitoring the progress of reactions in which it is used.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Fmoc-protected amino acids. nih.gov The strong UV absorbance of the Fmoc group allows for sensitive detection. A typical HPLC method for Fmoc-amino acids involves reversed-phase chromatography using a C18 column. nih.gov

A gradient elution is commonly employed, with a mobile phase consisting of an aqueous component (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov The purity of Fmoc-Cys(SO₃H)-OH·disodium salt is determined by integrating the peak area of the main component and any impurities. Specifications for high-purity Fmoc-amino acids often require ≥99% purity by HPLC. sigmaaldrich.com

Table 2: Typical HPLC Parameters for Fmoc-Amino Acid Analysis

| Parameter | Description | Typical Conditions |

| Column | The stationary phase where separation occurs. | Reversed-phase C18, various particle sizes and dimensions. nih.gov |

| Mobile Phase A | Aqueous component of the mobile phase. | Water with 0.1% Formic Acid or Trifluoroacetic Acid. nih.gov |

| Mobile Phase B | Organic modifier in the mobile phase. | Acetonitrile or Methanol. nih.gov |

| Detection | Method for detecting the separated components. | UV absorbance at 265 nm is common for the Fmoc group. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 1.5 mL/min for analytical columns. |

| Injection Volume | The amount of sample introduced onto the column. | 5 - 20 µL. nih.gov |

Advanced Preparative and Analytical Chromatography

Beyond standard analytical HPLC, advanced chromatographic techniques are employed for both purification and more detailed analysis. Preparative HPLC is used to isolate and purify larger quantities of Fmoc-Cys(SO₃H)-OH·disodium salt to a high degree. The principles are similar to analytical HPLC, but larger columns and higher flow rates are used to accommodate the increased sample load. nih.gov

For challenging separations, such as resolving closely related impurities, more advanced analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can be utilized. UHPLC employs columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.

Ion-exchange chromatography (IEC) is another valuable technique, particularly for highly charged molecules like Fmoc-Cys(SO₃H)-OH·disodium salt. nih.gov HPIEC, using an aminopropyl column and a volatile buffer system like ammonium acetate (B1210297), is well-suited for the separation of sulfonated compounds and can be directly coupled to mass spectrometry for enhanced characterization. nih.gov

Other Spectroscopic Methods for Mechanistic Insights

While MS and HPLC are the primary tools for routine characterization, other spectroscopic methods can provide deeper mechanistic insights, especially in a research context. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy, although not explicitly detailed in the outline, would be instrumental in providing unambiguous structural confirmation by analyzing the chemical environment of each proton and carbon atom in the molecule.

In the context of its use in peptide synthesis, in-situ monitoring techniques like Fourier-Transform Infrared (FTIR) spectroscopy could be employed to follow the coupling and deprotection reactions in real-time, providing valuable kinetic and mechanistic data.

Applications of Fmoc Cys So₃h Oh·disodium Salt in Advanced Peptide and Protein Science Research

Engineering of Complex Peptide Architectures

The ability to construct peptides with specific three-dimensional structures is fundamental to understanding their biological function and for the development of new therapeutic agents. Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt provides a strategic advantage in the synthesis of such complex molecules.

Introduction of Sulfhydryl Functionality for Disulfide Bond Formation and Protein Folding Studies

Fmoc-Cys(SO₃H)-OH·disodium salt serves as a key building block in the solid-phase peptide synthesis (SPPS) for the controlled introduction of cysteine residues. chemimpex.com The defining feature of this reagent is its S-sulfonate protecting group. This group is stable under the acidic conditions typically used for cleavage of the peptide from the resin support, such as with trifluoroacetic acid (TFA). bachem.com However, it can be selectively removed under mild conditions using reagents like phosphines or mercaptans. bachem.com This orthogonality allows for the strategic deprotection of the sulfhydryl group at a desired stage of the synthesis.

This controlled introduction of a reactive thiol group is particularly crucial for the formation of disulfide bonds, which are critical for the structural integrity and biological activity of many peptides and proteins. chemimpex.comsigmaaldrich.com The ability to form specific disulfide bridges is a key step in mimicking the natural folding pathways of proteins and in engineering peptides with constrained, and therefore more stable and active, conformations. While the contribution of isolated cysteine residues to protein folding is an area of active investigation, the ability to control their oxidation state is paramount. nih.gov The S-sulfonate group of Fmoc-Cys(SO₃H)-OH·disodium salt offers a "masked" thiol that can be revealed for subsequent disulfide bond formation, a process that is fundamental to non-enzymatic oxidative folding. nih.gov

Design of Peptides Mimicking Sulfated Post-Translational Modifications

Post-translational modifications (PTMs) significantly expand the functional diversity of proteins. One such modification is the sulfation of tyrosine residues, which plays a critical role in various biological processes. The synthesis of peptides containing sulfotyrosine has been a challenge for chemists. nih.gov While Fmoc-Cys(SO₃H)-OH·disodium salt is not a direct mimic of sulfotyrosine, its sulfonate group introduces a stable negative charge and specific stereoelectronic properties into a peptide sequence. rsc.org This allows researchers to design peptide analogs that can probe the effects of sulfation on protein structure and function. The presence of the sulfonate group can influence the conformational preferences of the peptide backbone and its interactions with other molecules, providing insights into the biological roles of naturally sulfated proteins. rsc.org

Bioconjugation Strategies Utilizing Fmoc-Cys(SO₃H)-OH·disodium salt

Bioconjugation, the covalent linking of two biomolecules, is a powerful technique for creating novel research tools, diagnostics, and therapeutics. researchgate.net The strategic placement of a reactive handle within a peptide is essential for successful bioconjugation.

Covalent Attachment to Biomolecules (e.g., proteins, antibodies) for Research Tools

The deprotected thiol group from a cysteine residue introduced via Fmoc-Cys(SO₃H)-OH·disodium salt provides a highly specific site for covalent modification. This nucleophilic thiol can react with a variety of electrophilic partners, enabling the attachment of the peptide to other biomolecules such as proteins and antibodies. chemimpex.comnih.gov This strategy is widely employed in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. rsc.orggoogle.comgoogle.com The ability to introduce a cysteine residue at a specific site in a peptide or protein allows for precise control over the location of conjugation, leading to more homogeneous and effective bioconjugates.

Functionalization of Surfaces and Nanomaterials for Biosensing and Material Science

The thiol group derived from Fmoc-Cys(SO₃H)-OH·disodium salt can also be used to anchor peptides onto various surfaces and nanomaterials, such as gold nanoparticles (AuNPs). escholarship.orgresearchgate.netfrontiersin.org The strong affinity of sulfur for gold provides a stable linkage for the functionalization of these materials. frontiersin.org Peptide-functionalized nanoparticles have a wide range of applications in biosensing, where the peptide can act as a recognition element for a specific analyte. escholarship.orgresearchgate.net The interaction of the analyte with the peptide can induce a change in the properties of the nanoparticles, such as their color or aggregation state, providing a detectable signal. escholarship.orgresearchgate.net Furthermore, the sulfonate group can influence the colloidal stability and surface properties of the functionalized nanomaterials. escholarship.org This approach has been used to develop catalytic nanomaterials and sensors for environmental pollutants. nih.gov

Development of Molecular Recognition Systems

Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. Peptides, with their diverse chemical functionalities and conformational flexibility, are excellent scaffolds for the design of synthetic molecular recognition systems. While direct evidence for the use of Fmoc-Cys(SO₃H)-OH·disodium salt in creating specific molecular recognition systems is not extensively documented in the available literature, the properties of the resulting peptides suggest significant potential in this area. The introduction of a charged sulfonate group can mediate specific electrostatic interactions, which are a key driving force in many recognition events. Furthermore, the ability to form defined structures through disulfide bonding allows for the creation of pre-organized binding pockets, enhancing both the affinity and selectivity of the molecular recognition.

Utilization in Molecularly Imprinted Polymers (MIPs) for Cysteine Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a target molecule. While research into MIPs for the specific recognition of cysteine has been undertaken, the direct use of Fmoc-Cys(SO₃H)-OH·disodium salt as the template molecule is not yet extensively documented in publicly available research. However, studies on related cysteine derivatives provide a strong basis for its potential application in this area.

Research has demonstrated the successful creation of MIPs for N-(9-fluorenylmethoxycarbonyl)-L-cysteine (Fmoc-Cys-OH) using a covalent imprinting strategy. In these studies, a polymerizable derivative of cysteine is copolymerized with a cross-linking monomer. After polymerization, the template molecule is cleaved, leaving behind a recognition cavity. The recognition of the target cysteine molecule in these systems often relies on thiol-disulfide exchange reactions. nih.gov

Given the structure of Fmoc-Cys(SO₃H)-OH·disodium salt, it could theoretically be employed in a similar fashion. The S-sulfonate group (SO₃H) can act as a stable, yet cleavable, protecting group for the thiol functionality of cysteine. This stability is advantageous during the polymerization process. The S-sulfonate group is known to be stable under various conditions but can be cleaved by reducing agents like phosphines or mercaptans to reveal the free thiol. youtube.com This controlled deprotection is a key requirement for creating effective recognition sites within a polymer matrix. The bulky Fmoc group and the ionic disodium salt would also contribute to the unique size and charge distribution of the imprinted cavity, potentially leading to high selectivity.

| Feature of Fmoc-Cys(SO₃H)-OH·disodium salt | Potential Advantage in MIPs for Cysteine Recognition |

|---|---|

| S-sulfonate (SO₃H) group | Acts as a stable protecting group for the thiol during polymerization, preventing unwanted side reactions. |

| Cleavable S-S bond | Allows for the generation of a free thiol within the imprinted cavity after template removal, enabling specific recognition via thiol-disulfide exchange. |

| Fmoc protecting group | Contributes to the shape and size of the imprinted cavity, enhancing selectivity for the target molecule. |

| Disodium salt form | Influences the electrostatic interactions within the polymer matrix, potentially improving binding affinity and selectivity. |

Studies of Thiol-Disulfide Exchange Mechanisms in Imprinting

The thiol-disulfide exchange reaction is a fundamental process in biochemistry, crucial for protein folding and the regulation of enzyme activity. In the context of molecular imprinting, this reversible covalent reaction can be harnessed to create highly specific recognition systems. nih.gov The S-sulfonate group of Fmoc-Cys(SO₃H)-OH·disodium salt makes it an interesting candidate for studying these mechanisms.

The S-sulfo group is essentially a "protected" thiol. It can be converted to a free thiol (cysteine) under reducing conditions. This in-situ generation of a reactive thiol within a pre-formed polymer cavity is a key aspect of covalent imprinting. The study of how the S-sulfo group participates in exchange reactions can provide valuable insights into the kinetics and thermodynamics of thiol-disulfide interchange within the confined environment of a polymer network.

Research on other cysteine derivatives in MIPs has shown that short incubation times can lead to fast and efficient thiol-disulfide interchange reactions, indicating the dynamic nature of these recognition systems. nih.gov The use of Fmoc-Cys(SO₃H)-OH·disodium salt could allow for a more controlled study of these exchanges. By initiating the cleavage of the S-sulfonate group at a specific time, researchers could investigate the rate of rebinding of the target cysteine molecule and the stability of the formed disulfide bond within the imprinted site.

Preparation of Research Standards for Protein Analysis

Accurate quantification and characterization of proteins are essential in many areas of biological research. This often requires the use of well-defined research standards. Fmoc-Cys(SO₃H)-OH·disodium salt has potential applications in the preparation of such standards, particularly for use in mass spectrometry-based proteomics.

Cysteine is a reactive amino acid, and its thiol group can be post-translationally modified in various ways, including oxidation to sulfonic acid (cysteic acid). These modifications can have significant biological consequences. Therefore, having standards that represent these modified forms is crucial for their accurate identification and quantification in biological samples.

Fmoc-Cys(SO₃H)-OH·disodium salt can be used in solid-phase peptide synthesis to introduce a cysteic acid residue at a specific position in a peptide sequence. nih.gov This synthetic peptide can then serve as a standard for several analytical applications:

Mass Spectrometry: In quantitative proteomics, stable isotope-labeled peptides are often used as internal standards. A synthetic peptide containing Fmoc-Cys(SO₃H)-OH could be synthesized with isotopic labels to serve as a precise standard for quantifying the level of cysteine oxidation in a protein sample. Studies have shown that cysteine sulfonic acid is a major product of the radiolysis of cysteine, making it a relevant modification to study. acs.orgnih.gov

Chromatography: The retention time of a peptide in liquid chromatography is dependent on its chemical properties. A synthetic peptide standard containing the highly polar cysteic acid residue would be invaluable for calibrating chromatographic methods aimed at separating and identifying peptides with this specific modification.

Method Development: The development of new analytical methods for detecting and quantifying post-translational modifications requires well-characterized standards to validate the method's accuracy, precision, and limit of detection. Peptides synthesized with Fmoc-Cys(SO₃H)-OH·disodium salt can fulfill this role. Research on the quantitative analysis of sulfur-containing amino acids has demonstrated the use of cysteic acid standards in LC-ICP-MS methods. rsc.org

| Application as a Research Standard | Specific Use of Fmoc-Cys(SO₃H)-OH·disodium salt | Analytical Technique |

|---|---|---|

| Quantification of Cysteine Oxidation | Synthesis of stable isotope-labeled peptides containing cysteic acid. | Mass Spectrometry (MS) |

| Chromatographic Calibration | Synthesis of a peptide with a known retention time for method calibration. | High-Performance Liquid Chromatography (HPLC) |

| Assay Validation | Preparation of a standard of known concentration to assess the performance of a new analytical method. | Various (e.g., LC-MS, immunoassays) |

Computational and Theoretical Investigations of Fmoc Cys So₃h Oh·disodium Salt

Molecular Modeling and Docking Studies of Sulfonate-Containing Peptides

Molecular modeling and docking are computational techniques used to predict the interaction between a ligand, such as a peptide, and a target protein. nih.gov These methods are crucial in drug discovery and for understanding biological processes. nih.govchemrxiv.org For sulfonate-containing peptides, these studies help elucidate how the presence of the highly polar and anionic sulfonate group influences binding affinity and specificity.

Docking studies generally involve two main approaches: global docking, which scans the entire surface of a target protein to find all possible binding sites, and local docking, which focuses on a predefined binding location. nih.gov The accuracy of these predictions is often validated and refined using molecular dynamics (MD) simulations, which provide a more dynamic picture of the complex's stability and conformational changes over time. frontiersin.orgmdpi.com

Research findings from molecular docking and MD simulations on various peptide-protein complexes have demonstrated the utility of these methods. For instance, studies have identified potential peptide inhibitors for targets like the spike protein of SARS-CoV-2 frontiersin.org and have explored the mechanisms of antioxidant peptides by examining their interactions with proteins like Keap1. nih.gov While specific docking studies solely focused on Fmoc-Cys(SO₃H)-OH·disodium (B8443419) salt are not extensively documented in the provided results, the principles from studies on other peptides, including those with charged residues, are applicable. The sulfonate group, with its negative charge, would be expected to form strong electrostatic and hydrogen bond interactions with positively charged or polar residues (like arginine and lysine) in a protein's binding pocket. researchgate.net

The following table summarizes key aspects of molecular docking studies relevant to peptide-protein interactions.

| Parameter | Description | Relevance to Sulfonate-Containing Peptides |

| Binding Free Energy | A measure of the strength of the interaction between the peptide and its target protein. Lower values indicate stronger binding. frontiersin.org | The highly charged sulfonate group can contribute significantly to favorable electrostatic interactions, potentially leading to lower binding energies. |

| Docking Score | A scoring function used to rank different binding poses of the peptide. frontiersin.org | The score would account for electrostatic and hydrogen bonding contributions from the sulfonate group. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. frontiersin.org | The sulfonate oxygens are potent hydrogen bond acceptors, likely forming multiple hydrogen bonds within a binding site. rsc.orgnih.gov |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein-peptide complexes, indicating the stability of the complex over time in MD simulations. mdpi.com | Stable RMSD values would suggest that the sulfonate-containing peptide forms a stable and rigid complex with its target. frontiersin.org |

| Solvent-Accessible Surface Area (SASA) | The surface area of the protein-peptide complex that is accessible to a solvent. frontiersin.org | Changes in SASA upon binding can indicate how the peptide fits into the binding site and the extent of the interaction interface. |

Conformational Analysis of Fmoc-Cys(SO₃H)-OH·disodium salt and its Peptide Conjugates

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the different conformations it can adopt. For peptides, the conformation is critical to biological activity. The introduction of a cysteine sulfonic acid (Cys-SO₃H) residue, the core of the title compound once the Fmoc group is removed, can significantly influence the peptide's local and global structure. rsc.orgnih.gov

Cysteine sulfonic acid is treated as an irreversible post-translational modification and serves as a biomarker for oxidative stress. nih.gov At physiological pH, it exists as the anionic sulfonate (Cys-SO₃⁻). rsc.orgnih.gov Computational studies, particularly using Density Functional Theory (DFT), combined with experimental data, have provided detailed insights into its conformational preferences. rsc.orgnih.gov

A key finding is the strong propensity of the Cys-SO₃⁻ side chain to form local hydrogen bonds with the peptide backbone. rsc.orgnih.gov Analysis of protein structures in the Protein Data Bank (PDB) shows that over 80% of Cys-SO₃⁻ residues participate in these side chain-main chain interactions, specifically with the amide hydrogen of the same residue (i) or the next residue (i+1). rsc.orgnih.gov DFT calculations support this, indicating that these intramolecular hydrogen bonds are energetically favorable. rsc.orgnih.gov

The presence of Cys-SO₃⁻ has a distinct impact on secondary structures:

α-helix: It promotes α-helical structures, particularly near the N-terminus, due to favorable interactions with the helix dipole and its ability to act as an α-helix cap via side chain-main chain hydrogen bonds. nih.gov

Polyproline II (PPII) helix: Cys-SO₃⁻ shows a low propensity for propagating a PPII helix. However, it does promote PPII initiation compared to a neutral cysteine residue. nih.gov

Despite these defined interactions, the sulfonate side chain is found to be significantly less ordered (more flexible) than that of its precursor, cysteine sulfinic acid (Cys-SO₂⁻). nih.gov

| Conformational Feature | Observation for Cys-SO₃⁻ Containing Peptides | Reference |

| Dominant Interaction | Strong propensity for local side chain-main chain sulfonate-amide hydrogen bonds. | rsc.orgnih.gov |

| Hydrogen Bond Partners | Intra-residue (i) amide and/or the subsequent residue (i+1) amide. | rsc.orgnih.gov |

| α-Helix Propensity | Promotes α-helix formation, especially at the N-terminus. | nih.gov |

| Polyproline II (PPII) Propensity | Low propagation propensity but promotes PPII initiation. | nih.gov |

| Side Chain Order | Significantly less ordered than the sulfinate (Cys-SO₂⁻) side chain. | nih.gov |

Quantum Chemical Calculations on Reaction Energetics and Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for studying reaction mechanisms and energetics at the electronic level. nih.gov These methods can predict properties like activation energies and reaction energies for proposed mechanistic pathways, offering a level of detail that is often inaccessible through experiments alone. nih.gov

While specific quantum chemical studies on the reaction mechanisms of Fmoc-Cys(SO₃H)-OH·disodium salt itself are limited in the search results, research on related cysteine derivatives provides relevant insights. For example, the oxidation of cysteine to cysteine sulfonic acid is a key process. rsc.orgnih.gov Furthermore, the reduction of the related cysteine sulfinic acid has been investigated using hybrid quantum mechanical/molecular mechanical (QM/MM) methods. chemrxiv.org

These computational studies can elucidate the step-by-step process of chemical transformations. For instance, in the reduction of cysteine sulfinic acid in the enzyme peroxiredoxin, QM/MM calculations supported a mechanism involving a direct nucleophilic attack to form a sulfinic acid phosphoryl ester intermediate, followed by reduction via an SN2 mechanism. chemrxiv.org The calculations were able to identify the rate-limiting step by comparing the energy barriers of different steps in the reaction. chemrxiv.org

For reactions involving sulfonate groups, DFT calculations have been used to explore conformational preferences and the strength of hydrogen bonds. rsc.orgnih.gov It was found that while the sulfonate group in Cys-SO₃⁻ readily forms hydrogen bonds, these interactions with water or amides are weaker than those formed by the sulfinate group (Cys-SO₂⁻). This is attributed to a lower charge density on the sulfonate oxygen atoms. rsc.orgnih.gov

The table below outlines the types of data obtained from quantum chemical calculations and their significance.

| Calculated Property | Description | Significance in Studying Cysteine Derivatives |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. nih.gov | Used to compare the feasibility of different proposed reaction mechanisms; a lower Ea suggests a more favorable pathway. chemrxiv.orgnih.gov |

| Reaction Energy (ΔE) | The net change in energy between reactants and products. semanticscholar.org | Determines if a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Spin Density | The distribution of unpaired electron spin in a radical species. | Helps to understand the reactivity of radical intermediates, such as the guanine (B1146940) radical cation in the presence of cysteine. etsu.edu |

| Electron and Free Energy Differences | The change in electronic energy or Gibbs free energy during a reaction. semanticscholar.org | Provides fundamental data on the thermodynamics and spontaneity of a reaction. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. semanticscholar.org | Identifies the specific atomic arrangement during the bond-breaking/bond-forming process of a reaction. |

Future Research Directions and Emerging Applications

Innovations in Peptide Ligation and Assembly Methodologies

The direct incorporation of a stable, non-oxidizable cysteine analogue is a significant advantage in solid-phase peptide synthesis (SPPS). bachem.comechemi.comchemicalbook.com The use of Fmoc-Cys(SO3H)-OH allows for the synthesis of peptides containing cysteic acid without the need for a post-synthetic oxidation step, which can often lead to unwanted side reactions with sensitive amino acids. bachem.com

Future research is expected to focus on harnessing the sulfonic acid moiety for novel peptide ligation strategies. Unlike the thiol group of cysteine, which is central to native chemical ligation (NCL), the sulfonic acid is chemically inert under typical ligation conditions. nih.gov This opens avenues for developing orthogonal ligation chemistries where the sulfonic acid can act as a unique chemical handle or a site for specific recognition, rather than direct covalent bond formation in the ligation itself. Investigations into enzyme-mediated or new chemical ligation techniques that can specifically recognize and react with the sulfonic acid group could dramatically expand the peptide assembly toolkit.

Furthermore, the high polarity of the cysteic acid residue can be exploited to improve the solubility of large or hydrophobic peptide segments during synthesis and ligation, a persistent challenge in peptide chemistry. Research into the systematic incorporation of Fmoc-Cys(SO3H)-OH to create "solubilizing tags" that can be later modified or are part of the final peptide's function is a promising area.

Exploration of Novel Bioconjugation Chemistries

The sulfonic acid group of cysteic acid, being a strong acid and permanently negatively charged, presents a unique target for innovative bioconjugation strategies. Current bioconjugation often targets nucleophilic amino acids like cysteine or lysine. nih.gov The development of chemistries that specifically target the highly stable and charged sulfonate group could provide a new dimension of orthogonality in protein modification.

Emerging research could focus on:

Electrostatic-Driven Conjugation: Designing positively charged probes or nanoparticles that can selectively bind to the negatively charged sulfonic acid tag on a peptide or protein. This could be used for non-covalent, yet highly specific, labeling and imaging.

Novel "Warhead" Development: While challenging, the creation of new reactive groups, or "warheads," that can form stable covalent bonds with sulfonic acids under biocompatible conditions would be a significant breakthrough. nih.gov This would enable the site-specific attachment of drugs, imaging agents, or other functional molecules.

Redox-Based Strategies: Exploring redox-based methods, perhaps inspired by recent advances in tryptophan bioconjugation using N-sulfonyloxaziridines, could offer new pathways for activating or modifying the sulfonic acid group for conjugation. nih.gov

The table below summarizes potential future bioconjugation strategies.

| Strategy | Approach | Potential Application |

| Electrostatic Targeting | Utilizing positively charged molecules or materials to bind non-covalently to the sulfonic acid group. | Reversible protein labeling, targeted drug delivery, protein purification. |

| Covalent Modification | Development of novel chemical reactions that form a covalent bond with the sulfonic acid group. | Permanent and stable site-specific labeling, creation of antibody-drug conjugates. |

| Mediated Chemistry | Using a mediator molecule that first interacts with the sulfonic acid and then reacts with a payload molecule. | Controlled and staged bioconjugation reactions. |

Advancements in Analytical Detection and Quantification Techniques

The accurate detection and quantification of specific amino acid modifications are crucial for understanding protein function and for quality control in biotherapeutics. Cysteic acid can be a post-translational modification or a by-product of peptide synthesis. bachem.com The use of Fmoc-Cys(SO3H)-OH as a standard allows for more precise method development.

Future advancements in analytical techniques are expected to improve the sensitivity and selectivity of cysteic acid detection within complex biological matrices.

Mass Spectrometry (MS): While MS can detect the mass shift corresponding to oxidation, future work will likely focus on developing fragmentation methods that provide a unique signature for cysteic acid, allowing for unambiguous identification in complex proteomic samples. nih.gov

High-Performance Liquid Chromatography (HPLC): New HPLC methods, potentially coupled with novel derivatization reagents that specifically react with the sulfonic acid group, could enhance detection by UV or fluorescence. shimadzu.comresearchgate.net The development of photolytic-electrochemical detection methods for sulfur-containing amino acids also presents a promising avenue for increased selectivity and sensitivity. nih.gov

Nuclear Magnetic Resonance (NMR): For structural biology, advanced NMR techniques could be developed to use the sulfonic acid group as a probe to study protein conformation and binding interactions, leveraging its unique electronic environment. nih.gov

Amino Acid Analyzers: Integrating specific detection methods for sulfonated amino acids into automated amino acid analyzers would streamline quantification for applications like monitoring cell culture media. youtube.com

The table below outlines emerging analytical methods and their potential impact.

| Technique | Advancement | Impact |

| Mass Spectrometry | Fragmentation fingerprinting of cysteic acid residues. | Unambiguous identification in proteomics; characterization of oxidative stress. |

| HPLC | Sulfonic acid-specific derivatization agents. | Improved quantification in quality control and metabolic studies. shimadzu.com |

| NMR Spectroscopy | Using the sulfonic acid as a structural probe. | Detailed insights into protein structure and dynamics in solution. nih.gov |

| Electrochemical Detection | On-line, post-column photolytic derivatization. | Highly selective and sensitive detection of sulfur-containing amino acids. nih.gov |

Integration into Advanced Materials Science and Nanobiotechnology

The introduction of a stable, highly charged functional group like a sulfonic acid onto a peptide backbone has significant potential in materials science. Sulfonated polymers are known for their unique properties, and incorporating them into peptides allows for the creation of precisely structured biomaterials. abebooks.com

Future research directions include:

Self-Assembling Peptides: Designing peptides where the strategic placement of cysteic acid residues directs the self-assembly process through electrostatic interactions, leading to the formation of novel hydrogels, fibers, or other nanostructures.

Surface Modification: Covalently attaching cysteic acid-containing peptides to surfaces (e.g., implants, biosensors, nanoparticles) to control protein adsorption, improve biocompatibility, and modulate cell-surface interactions. The sulfonic acid groups can create highly hydrated, negatively charged surfaces.

Ion-Sieving Materials: Inspired by the use of sulfonated covalent organic frameworks (COFs) for creating ion-sieving channels, peptides containing cysteic acid could be designed to form membranes or coatings with selective ion transport properties, potentially for applications in energy or water purification. acs.orgacs.org

Metal-Coordinating Materials: The abundance of disulfide bonds in certain elastomers allows for coordination with metals; similarly, the sulfonic acid groups could be explored for their ability to coordinate with specific metal ions, leading to the development of novel catalytic or responsive materials. acs.org

Q & A

Basic: How does the sulfonate group in Fmoc-Cys(SO3H)-OH·disodium salt influence solubility during peptide synthesis?

Methodological Answer:

The sulfonate (-SO₃⁻) group in Fmoc-Cys(SO3H)-OH·disodium salt significantly enhances hydrophilicity compared to other cysteine derivatives (e.g., Trt- or Acm-protected analogs). For synthesis in aqueous or mixed-solvent systems (e.g., DMF/H₂O), this improves solubility, reducing aggregation risks during solid-phase peptide synthesis (SPPS). Researchers should use polar solvents (e.g., 0.1 M phosphate buffer at pH 7–8) and adjust temperature to 25–37°C for optimal dissolution. Post-synthesis, the sulfonate group can be selectively deprotected using mild acidic conditions (e.g., 1% TFA in DCM) without affecting Fmoc or backbone stability .

Advanced: What experimental strategies mitigate racemization during incorporation of Fmoc-Cys(SO3H)-OH·disodium salt into peptide sequences?

Methodological Answer:

Racemization of cysteine derivatives often occurs under basic SPPS conditions. To minimize this:

- Activation Method: Use DIPCDI/HOBt or OxymaPure® coupling reagents instead of uronium/phosphonium reagents (e.g., HBTU), which generate less basic intermediates .

- Base Selection: Replace DIEA with collidine (2,4,6-trimethylpyridine), which maintains a lower pH during activation, reducing thiol group reactivity and enantiomerization .

- Temperature Control: Perform couplings at 4°C to slow racemization kinetics. Validate enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) with UV detection at 220 nm .

Basic: How to purify Fmoc-Cys(SO3H)-OH·disodium salt after synthesis or cleavage from resin?

Methodological Answer:

- Displacement Chromatography: Use silica-based normal-phase chromatography with chloroform as the carrier eluent. BTBA (benzyltributylammonium chloride) acts as an effective displacer for separating Fmoc-Cys(SO3H)-OH from impurities (e.g., Fmoc-OH). Fractions are analyzed via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm purity (>95%) .

- Ion-Exchange Chromatography: Leverage the sulfonate group’s negative charge for anion-exchange purification (e.g., DEAE Sephadex), eluting with a NaCl gradient (0–1 M) in Tris-HCl buffer (pH 8.5) .

Advanced: How to resolve contradictions in molecular recognition selectivity data when using Fmoc-Cys(SO3H)-OH·disodium salt as a template in MIPs?

Methodological Answer:

Contradictory selectivity (e.g., variable binding affinity for cysteine vs. homologs) may arise from:

- Template Leaching: Ensure complete removal of the Fmoc group post-polymerization using 20% piperidine in DMF. Validate via FT-IR (disappearance of Fmoc carbonyl peaks at 1700 cm⁻¹) .

- Buffer Ionic Strength: Adjust salt concentration (e.g., 10–100 mM NaCl) to modulate electrostatic interactions between the sulfonate group and target analytes. Compare binding isotherms under varying pH (5–9) to identify optimal conditions .

- Cross-Validation: Use orthogonal techniques (e.g., SPR vs. fluorescence quenching) to confirm binding constants. For example, SPR may overestimate affinity due to non-specific adsorption, while fluorescence provides solution-phase accuracy .

Basic: What are the key stability considerations for storing Fmoc-Cys(SO3H)-OH·disodium salt?

Methodological Answer:

- Moisture Sensitivity: Store desiccated at -20°C in amber vials under argon to prevent sulfonate hydrolysis. Conduct Karl Fischer titration to ensure water content <0.1% .

- Light Protection: Shield from UV/visible light to avoid Fmoc group degradation. Monitor absorbance at 265 nm (Fmoc ε = 6200 M⁻¹cm⁻¹) monthly via UV-Vis spectroscopy .

Advanced: How to design a peptide synthesis workflow integrating Fmoc-Cys(SO3H)-OH·disodium salt for redox-responsive drug delivery systems?

Methodological Answer:

- Positioning: Incorporate the sulfonated cysteine at terminal regions to facilitate disulfide bridging under reducing environments (e.g., intracellular glutathione). Use Fmoc-Cys(SO3H)-OH·disodium salt in combination with Fmoc-Cys(Trt)-OH for controlled crosslinking .

- Kinetic Analysis: Monitor disulfide formation via Ellman’s assay (DTNB reagent at 412 nm) and optimize oxidation time (e.g., 2–24 hours in 0.1 M ammonium bicarbonate, pH 8.3). Compare release profiles (e.g., LC-MS/MS) under simulated redox conditions (10 mM DTT vs. 1 mM GSH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.